molecular formula C17H17ClN4O3S B2389173 5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide CAS No. 380437-38-7

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2389173
CAS No.: 380437-38-7
M. Wt: 392.86
InChI Key: SOJYHCHZCRXCBQ-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core. One common approach is the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction conditions include equimolar ratios of the reactants, controlled temperature, and the use of appropriate solvents to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: It may be investigated for its pharmacological effects, including its potential as a drug candidate for various diseases.

  • Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other sulfonamides and pyrazolone derivatives, highlighting its unique structural features and potential advantages. Similar compounds include:

  • Sulfadiazine: Another sulfonamide with antimicrobial properties.

  • Phenylpyrazolone derivatives: Compounds with similar core structures used in various applications.

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Properties

IUPAC Name

5-amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-10-12(19)8-9-14(15)18/h3-10,20H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYHCHZCRXCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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